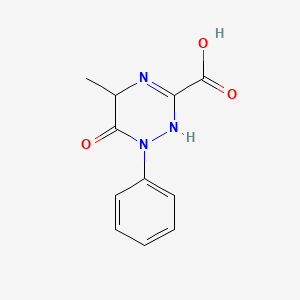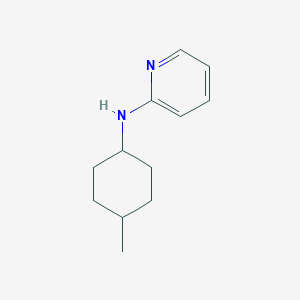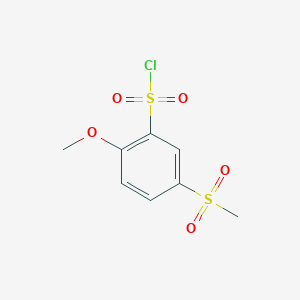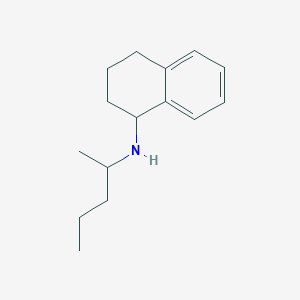![molecular formula C13H19N B1462055 (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine CAS No. 1021033-42-0](/img/structure/B1462055.png)
(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine
Overview
Description
(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine is an organic compound with the molecular formula C13H19N It is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a benzylamine structure substituted with a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through alkylation reactions.
Formation of Benzylamine Structure: The benzylamine structure is synthesized by reacting benzyl chloride with ammonia or an amine.
Substitution with Methyl Group: The final step involves the substitution of the phenyl ring with a methyl group using Friedel-Crafts alkylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzylamine moieties may contribute to its binding affinity and specificity. The compound can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
(1-Cyclopropylethyl)benzylamine: Lacks the methyl group on the phenyl ring.
(4-Methylphenyl)methylamine: Lacks the cyclopropyl group.
Cyclopropylmethylamine: Lacks the benzyl and methyl groups.
Uniqueness: (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine is unique due to the combination of the cyclopropyl group, ethyl chain, and methyl-substituted benzylamine structure. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-cyclopropyl-N-[(4-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-3-5-12(6-4-10)9-14-11(2)13-7-8-13/h3-6,11,13-14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIWHUNINAXMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{6-Acetyl-9-[3-(dimethylamino)propyl]-2,7-dimethoxy-9H-carbazol-3-yl}-1-ethanone](/img/structure/B1461976.png)
![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)

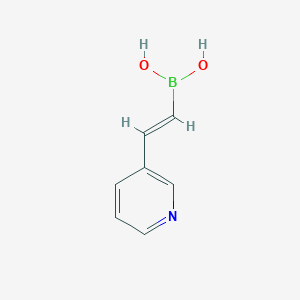
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)
![1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine](/img/structure/B1461982.png)
![4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1461984.png)
